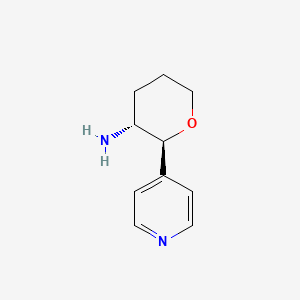

(2S,3R)-2-Pyridin-4-yloxan-3-amine

Description

The compound (2S,3R)-2-Pyridin-4-yloxan-3-amine is a heterocyclic amine featuring a pyridine (B92270) ring attached to an oxane ring, which is further substituted with an amine group. The specific stereochemistry, (2S,3R), defines the spatial arrangement of the substituents on the oxane ring.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1807939-79-2 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2R,3S)-2-pyridin-4-yloxan-3-amine |

InChI |

InChI=1S/C10H14N2O/c11-9-2-1-7-13-10(9)8-3-5-12-6-4-8/h3-6,9-10H,1-2,7,11H2/t9-,10+/m0/s1 |

InChI Key |

HCFJJELKYFVCQU-VHSXEESVSA-N |

SMILES |

C1CC(C(OC1)C2=CC=NC=C2)N |

Isomeric SMILES |

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)N |

Canonical SMILES |

C1CC(C(OC1)C2=CC=NC=C2)N |

solubility |

not available |

Origin of Product |

United States |

Enantioselective Synthetic Strategies and Methodological Advancements

Retrosynthetic Analysis and Key Disconnection Approaches for (2S,3R)-2-Pyridin-4-yloxan-3-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.comyoutube.comyoutube.comyoutube.com For a molecule with the complexity of this compound, several retrosynthetic pathways can be envisioned.

A primary disconnection strategy would involve breaking the C-N bond of the amine and the C-O bond of the pyridine (B92270) ether linkage. This leads to a key intermediate, a protected 3-amino-oxane-2-ol, and 4-halopyridine or another suitable electrophilic pyridine derivative. The stereochemistry at C2 and C3 of the oxane ring is a critical consideration in this approach.

Key Disconnection Points:

C(3)-N Bond: Disconnecting the amine at the C3 position via a reductive amination or a related amination strategy simplifies the synthesis to a corresponding ketone or aldehyde precursor. youtube.com

C(2)-O-Pyridine Bond: The ether linkage can be retrosynthetically cleaved to reveal an alcohol at the C2 position and an activated pyridine derivative. This disconnection is strategic as it separates the synthesis of the chiral oxane core from the introduction of the heterocyclic aromatic system. amazonaws.com

Oxane Ring: The oxane ring itself can be disconnected through various strategies, such as an intramolecular Williamson ether synthesis from a diol precursor or through a Prins-type cyclization.

A plausible retrosynthetic pathway is outlined below:

This analysis highlights the importance of controlling the stereochemistry of the vicinal amino alcohol functionality on the oxane ring.

Development and Optimization of Stereoselective Synthetic Pathways

The successful synthesis of this compound hinges on the development of highly stereoselective reactions that allow for precise control over the two chiral centers.

The construction of the substituted oxane ring with defined stereochemistry is a significant challenge. Asymmetric catalysis offers powerful tools to achieve this. vulcanchem.comcardiff.ac.uk Methods such as intramolecular hetero-Michael additions, asymmetric dihydroxylations of unsaturated precursors followed by cyclization, and organocatalytic oxa-Michael reactions are prominent strategies.

For instance, a chiral catalyst can be employed to direct the cyclization of an acyclic precursor, establishing the desired stereochemistry at one or both centers. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric and diastereomeric purity.

| Catalytic System | Reaction Type | Potential Application |

| Chiral Phosphoric Acids | Oxa-Michael Addition | Cyclization of an unsaturated alcohol precursor |

| Sharpless Asymmetric Dihydroxylation | Dihydroxylation | Creation of a chiral diol for subsequent cyclization |

| Transition Metal Catalysis | Intramolecular Etherification | Formation of the oxane ring from a halo-alcohol |

With the chiral oxane ring in hand, the next critical step is the introduction of the amine group at the C3 position with the correct trans relationship to the substituent at C2. Diastereoselective amination of cyclic ethers or their precursors is a key transformation. thieme-connect.comresearchgate.net

One approach involves the conversion of a hydroxyl group at C3 to an azide (B81097) via an S(_N)2 reaction with inversion of configuration, followed by reduction to the amine. The stereochemical outcome is dictated by the stereochemistry of the starting alcohol. Alternatively, direct amination of an activated C3 position can be controlled by the existing stereocenter at C2, which can direct the incoming nucleophile to the less hindered face.

Enantioselective reductive amination (ERA) is a highly efficient method for the synthesis of chiral primary amines from prochiral ketones. thieme-connect.comd-nb.inforesearchgate.net This strategy could be applied to a ketone precursor of the oxane ring. In this scenario, a 2-pyridin-4-yloxy-oxan-3-one would be subjected to reductive amination using a chiral catalyst and an ammonia (B1221849) source. thieme-connect.comd-nb.inforesearchgate.net

The success of this approach relies on a catalytic system that can effectively differentiate between the two enantiotopic faces of the imine intermediate formed in situ. Transition-metal catalysts based on iridium, rhodium, and ruthenium, in combination with chiral phosphine (B1218219) ligands, have shown significant promise in this area. researchgate.netdicp.ac.cnnih.gov

Table of Selected Catalysts for Enantioselective Reductive Amination:

| Catalyst System | Substrate Type | Reported Enantioselectivity | Reference |

| Ir(COD)Cl/f-Binaphane | Aryl Ketones | Up to 96% ee | dicp.ac.cn |

| Ru(PPh(_3))(_3)H(CO)Cl/(S,S)-f-binaphane | Aliphatic Ketones | Up to 74% ee | researchgate.net |

| Cp*Ir(III) Complexes | Ketones | - | researchgate.net |

Challenges in ERA include the reversible formation of the unstable NH-imine intermediate and the strong coordination of nitrogen-containing species to the metal center. thieme-connect.com

The introduction of the pyridin-4-yloxy moiety can be achieved through a nucleophilic aromatic substitution (S(_N)Ar) reaction. nih.gov In this step, the hydroxyl group at the C2 position of the oxane ring, acting as a nucleophile, would displace a leaving group (such as a halogen) from the 4-position of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack at the C2 and C4 positions. nih.govresearchgate.net

Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, could be adapted for the C-O bond formation. These methods often employ palladium or copper catalysts and offer milder reaction conditions and broader substrate scope. The choice of catalyst, ligand, and base is critical for optimizing the yield and preventing side reactions.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govijarsct.co.inresearchgate.net These principles are increasingly important in pharmaceutical manufacturing. For the synthesis of analogues of this compound, several green chemistry strategies can be implemented.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov Multicomponent reactions, which combine three or more reactants in a single step, are excellent examples of atom-economical processes. bohrium.com

Use of Catalysis: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents. numberanalytics.com This reduces waste and often leads to more efficient reactions. Biocatalysis, using enzymes, can offer high selectivity under mild, aqueous conditions. numberanalytics.com

Benign Solvents and Reaction Conditions: The use of safer solvents, such as water or ethanol, and minimizing energy consumption through methods like microwave-assisted synthesis are key aspects of green chemistry. nih.govijarsct.co.inresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov

Table of Green Chemistry Approaches in Pyridine Synthesis:

| Green Chemistry Principle | Method | Potential Advantage | Reference |

| Atom Economy | One-pot multicomponent reactions | Reduced waste, shorter reaction times | nih.govbohrium.com |

| Catalysis | Biocatalysis | Mild conditions, high selectivity | numberanalytics.com |

| Alternative Energy Sources | Microwave-assisted synthesis | Reduced energy consumption, faster reactions | nih.govijarsct.co.in |

| Safer Solvents | Use of aqueous media or green solvents | Reduced environmental impact | researchgate.net |

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Scalable Synthetic Methodologies for Research Applications

One potential scalable approach to the tetrahydropyran (B127337) core involves a catalytic asymmetric pyran annulation strategy. This method allows for the convergent and asymmetric assembly of the tetrahydropyran ring from readily available aldehydes. For instance, a chiral titanium-based catalyst can be employed for the asymmetric allylation of a first aldehyde, followed by a reaction with a second aldehyde to form the pyran ring with controlled stereochemistry. nih.gov The use of catalytic amounts of a chiral promoter makes this process economically viable on a larger scale.

Another promising scalable method is the Prins cyclization. beilstein-journals.orgbu.edu This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde to form the tetrahydropyran ring. By using chiral precursors or chiral catalysts, the stereochemistry of the resulting tetrahydropyran can be controlled. For research applications requiring gram-scale quantities, optimizing the reaction conditions to use milder Lewis acids and ensuring high diastereoselectivity are key considerations. bu.edu

A hypothetical scalable synthesis for a key intermediate of this compound could involve the reaction sequence outlined below. This strategy focuses on building the tetrahydropyran ring with the desired relative stereochemistry, which can then be carried forward to the final product.

A potential key step in a scalable synthesis is the diastereoselective reduction of a ketone precursor to establish the desired stereocenter. The choice of reducing agent and reaction conditions is critical to achieve high diastereoselectivity, which is essential for an efficient scalable process.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) |

| 1 | NaBH₄ | MeOH | 0 | 5:1 | 95 |

| 2 | L-Selectride® | THF | -78 | >20:1 | 88 |

| 3 | K-Selectride® | THF | -78 | 15:1 | 90 |

| 4 | LiAlH(OtBu)₃ | THF | -78 | 10:1 | 85 |

This table presents hypothetical data for the diastereoselective reduction of a ketone precursor to illustrate the optimization process for a scalable synthesis. The data is representative of typical results found in the development of stereoselective reductions.

Furthermore, a "clip-cycle" approach offers a modular and catalytic strategy for the synthesis of substituted tetrahydropyrans. rsc.org This two-step process involves an initial alkene metathesis to "clip" together a ω-unsaturated alcohol with a thioester activating group, followed by a chiral phosphoric acid-catalyzed intramolecular oxa-Michael cyclization. rsc.orgwhiterose.ac.uk The modularity of this approach allows for the variation of substituents, making it a versatile tool for creating a library of related compounds for structure-activity relationship (SAR) studies. The catalytic nature of both steps is a significant advantage for scalability. rsc.org

The table below illustrates representative yields for a potential late-stage amination sequence, a critical step in a scalable synthesis.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Azide Introduction | NaN₃, DMF, 80 °C | 92 |

| 2 | Azide Reduction | H₂, Pd/C, MeOH, rt | 98 |

| 3 | Protective Group Installation | Boc₂O, Et₃N, DCM, rt | 95 |

This table presents hypothetical data for a late-stage amination sequence. The yields are representative of standard, high-yielding reactions commonly used in scalable synthetic chemistry.

Ultimately, a successful scalable synthesis for research applications will likely involve a combination of these strategies, carefully optimized to maximize yield, purity, and stereoselectivity while minimizing cost and operational complexity.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Methodologies for Confirming Stereochemical Integrity

The unambiguous assignment of the absolute configuration and the assessment of conformational purity in solution are critical first steps in the structural elucidation of a chiral molecule. Non-destructive spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are indispensable tools for this purpose.

High-Resolution NMR Spectroscopy for Chiral Center Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the connectivity and relative stereochemistry of a molecule. nih.gov For (2S,3R)-2-Pyridin-4-yloxan-3-amine, with its two chiral centers at the C2 and C3 positions of the oxane ring, specific NMR techniques can confirm the trans relationship between the pyridin-4-yloxy and amine substituents.

One-dimensional ¹H NMR spectra would provide initial information on the chemical environment of each proton. The coupling constants (J-values) between adjacent protons, particularly H2 and H3, are highly dependent on the dihedral angle between them, as described by the Karplus equation. A large coupling constant (typically > 8 Hz) would be indicative of a diaxial relationship between H2 and H3, which in a chair conformation of the oxane ring, would confirm the trans configuration. hebmu.edu.cn

To further solidify the assignment and resolve any spectral overlap, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be utilized. A COSY spectrum would definitively establish the H2-H3 coupling, while a NOESY spectrum would reveal through-space correlations. For instance, a strong NOE between the axial H2 and axial H5 protons would support a specific chair conformation.

Hypothetical ¹H NMR Data for this compound in CDCl₃

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H2 | 4.85 | d | J = 9.2 |

| H3 | 3.10 | ddd | J = 9.2, 10.5, 4.5 |

| H5ax | 2.15 | m | |

| H5eq | 1.80 | m | |

| H6ax | 4.10 | m | |

| H6eq | 3.85 | m | |

| Py-Hα | 8.50 | d | J = 6.0 |

| Py-Hβ | 7.20 | d | J = 6.0 |

| NH₂ | 1.95 | br s |

Note: This is a hypothetical data table for illustrative purposes.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of a chiral molecule. bruker.comencyclopedia.pub These techniques measure the differential absorption of left and right circularly polarized light. hindsinstruments.com

VCD spectroscopy measures this differential absorption in the infrared region, corresponding to molecular vibrations. rsc.org An experimental VCD spectrum of this compound would be recorded and compared to a theoretically predicted spectrum. This prediction is achieved through quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a molecule with a known, in this case (2S,3R), absolute configuration. A good match between the experimental and calculated spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), would provide strong evidence for the assigned absolute configuration. nih.gov

ECD spectroscopy, the counterpart to UV-Vis absorption spectroscopy, measures the differential absorption of circularly polarized UV light by chromophores. encyclopedia.pubnih.gov The pyridinyl group in the molecule acts as a strong chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore. aps.org Similar to VCD, the experimental ECD spectrum would be compared with a time-dependent DFT (TD-DFT) calculated spectrum for the (2S,3R) enantiomer to confirm the absolute configuration.

Crystallographic Studies of this compound and its Co-crystals

Single-crystal X-ray diffraction provides the most definitive, atomic-resolution picture of a molecule's structure in the solid state. This technique would not only confirm the absolute configuration determined by spectroscopic methods but also offer invaluable insights into the molecule's conformational preferences and intermolecular interactions.

Analysis of Intra- and Intermolecular Interactions in Solid State

A crystal structure of this compound would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Crucially, it would allow for a detailed analysis of the hydrogen bonding network. The primary amine (NH₂) and the nitrogen atom of the pyridine (B92270) ring are potential hydrogen bond donors and acceptors, respectively. It would be expected to observe intermolecular hydrogen bonds of the type N-H···N (amine to pyridine) or N-H···O (amine to the oxane oxygen of a neighboring molecule), which would govern the crystal packing. Intramolecular hydrogen bonding between the amine proton and the oxane oxygen is also a possibility that would influence the molecule's conformation.

Furthermore, the formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, could be explored. rsc.orgnih.gov Co-crystallization with a suitable co-former, for instance, a dicarboxylic acid, could lead to the formation of robust hydrogen-bonded synthons, such as the well-known pyridine-carboxylic acid or amine-carboxylic acid interactions. jyu.finih.gov Analysis of such co-crystal structures would provide further understanding of the molecule's interaction potential.

Hypothetical Hydrogen Bond Parameters in a Co-crystal with Glutaric Acid

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N3-H···O(acid) | 0.91 | 1.85 | 2.76 | 170 |

| O(acid)-H···N(py) | 0.98 | 1.75 | 2.73 | 175 |

Note: This is a hypothetical data table for illustrative purposes.

Conformational Preferences and Packing Effects

The crystal structure would capture the lowest energy conformation of the molecule in the solid state. For the oxane ring, this would likely be a chair conformation to minimize steric strain. The analysis would focus on the orientation of the substituents. In the (2S,3R) configuration, a chair conformation would ideally place the bulky pyridin-4-yloxy group and the amine group in equatorial positions to minimize 1,3-diaxial interactions, leading to a thermodynamically more stable conformer. The crystal packing forces, however, can sometimes trap a higher energy conformation, and the analysis would carefully consider these effects.

Gas-Phase Structural Probing

While solid-state and solution-phase studies are most common, gas-phase structural analysis provides information on the intrinsic properties of the molecule, free from intermolecular interactions and solvent effects. Techniques such as rotational spectroscopy (microwave spectroscopy) or gas-phase electron diffraction, though technically demanding, could provide highly precise geometric parameters for the most stable conformer in the gas phase. Comparing these results with the solid-state and solution-phase data would offer a complete picture of the molecule's conformational landscape and the influence of its environment.

Dynamic Conformational Analysis in Solution via Advanced NMR Techniques

The conformational flexibility of the oxane ring in this compound is a critical determinant of its three-dimensional structure and, by extension, its interaction with biological targets. In solution, this molecule is not static but exists as an equilibrium of rapidly interconverting conformers. Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for characterizing these dynamic processes, providing detailed insights into the relative populations of different conformational states and the energy barriers associated with their interconversion.

The six-membered oxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. For a 2,3-disubstituted oxane such as this compound, two principal chair conformers are expected to be in equilibrium. In one conformer, the pyridin-4-yl group at C2 and the amine group at C3 can be in axial (ax) or equatorial (eq) positions. The relative stability of these conformers is dictated by a combination of steric and stereoelectronic effects.

Advanced NMR methodologies, including Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in elucidating the preferred conformation and the spatial proximity of protons in the molecule. columbia.edunanalysis.comacdlabs.com For instance, strong NOE or ROE cross-peaks between the axial proton at C2 and the axial protons at C4 and C6 would provide definitive evidence for the equatorial orientation of the pyridin-4-yl substituent. Conversely, the absence of such correlations would suggest an axial orientation.

Variable Temperature (VT) NMR spectroscopy is another powerful technique for investigating dynamic conformational equilibria. ox.ac.uknumberanalytics.com By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, and in some cases, to "freeze out" individual conformers at low temperatures. This allows for the direct observation and quantification of each conformational state. Furthermore, lineshape analysis of the NMR signals at different temperatures can be used to determine the thermodynamic and kinetic parameters of the chair-to-chair interconversion, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. researchgate.netbeilstein-journals.org

For this compound, the conformational equilibrium is influenced by several factors. The bulky pyridin-4-yl group at the C2 position would generally be expected to favor an equatorial position to minimize 1,3-diaxial interactions. However, the presence of the heteroatom in the ring and the amine substituent at C3 introduces the possibility of stereoelectronic effects, such as the anomeric effect, which might stabilize a conformation with an axial substituent at C2. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to prefer an axial orientation. The interplay between these steric and stereoelectronic factors determines the final conformational equilibrium.

A hypothetical study using these advanced NMR techniques could yield data similar to that presented in the table below, illustrating the type of detailed information that can be obtained.

| Parameter | Conformer A (e.g., Pyridinyl-eq, Amino-ax) | Conformer B (e.g., Pyridinyl-ax, Amino-eq) | NMR Method |

| Population (%) at 298 K | 70 | 30 | Integration of low-temp. ¹H NMR signals |

| Key NOE/ROE Correlations | H2ax-H4ax, H2ax-H6ax | H3ax-H5ax | 2D NOESY/ROESY |

| ³J(H2,H3) Coupling Constant (Hz) | ~3.5 (ax,eq) | ~9.0 (ax,ax) | ¹H NMR |

| ΔG‡ (kJ/mol) | \multicolumn{2}{ | c | }{45} |

This table is a hypothetical representation of data that could be obtained from advanced NMR studies and is for illustrative purposes only.

Mechanistic Biological Investigations in Preclinical Models

In Vitro Studies of Target Engagement and Molecular Interactions

No publicly accessible in vitro studies detailing the target engagement or molecular interactions of (2S,3R)-2-Pyridin-4-yloxan-3-amine could be identified.

Enzyme Inhibition and Activation Profiles (e.g., kinases, reductases)

There are no available research findings or data concerning the inhibitory or activatory effects of this compound on any enzyme panels, including kinases or reductases. Consequently, no data table on enzyme inhibition profiles can be provided.

Receptor Binding and Modulation (e.g., G-protein coupled receptors, ion channels)

Information regarding the binding affinity or modulatory activity of this compound at G-protein coupled receptors (GPCRs), ion channels, or other receptor types is not available in the current body of scientific literature. Therefore, a data table of receptor binding constants (e.g., Kᵢ, Kₔ) cannot be generated.

Protein-Ligand Interaction Mapping using Biophysical Techniques (e.g., SPR, ITC)

No studies utilizing biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to map the interaction between this compound and any protein target have been published.

Cellular Biochemistry and Pathway Perturbation

There is a lack of published research on the cellular effects of this compound.

Investigations into Cellular Uptake and Subcellular Localization

No data exists on the mechanisms of cellular entry, rate of uptake, or the specific subcellular compartments where this compound may localize.

Elucidation of Signaling Pathway Modulation (e.g., NF-κB, ERK)

The effect of this compound on intracellular signaling pathways, such as the NF-κB or ERK pathways, has not been reported in any available studies. As a result, no data on pathway perturbation is available for presentation.

Effects on Specific Cellular Processes (e.g., autophagy, proliferation, apoptosis)

There is currently no available data from preclinical studies detailing the effects of this compound on specific cellular processes such as autophagy, proliferation, or apoptosis. In vitro studies are essential to elucidate the compound's mechanism of action at the cellular level. Such studies would typically involve treating various cell lines with the compound and measuring markers associated with these fundamental cellular functions.

For example, to assess the impact on autophagy , researchers might measure the levels of key proteins like LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and degradation of p62 would suggest an induction of autophagic flux.

To investigate effects on proliferation , assays such as the MTT or BrdU incorporation assays would be employed to determine if the compound inhibits or stimulates cell growth. This would be crucial for understanding its potential in contexts like oncology.

To determine the role in apoptosis , or programmed cell death, scientists would look for markers like cleaved caspase-3, PARP cleavage, and use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry. These analyses would reveal whether the compound can induce apoptosis, a desirable trait for anti-cancer agents.

Without such studies, the cellular effects of this compound remain unknown.

In Vivo Animal Model Studies of Pharmacodynamic Effects

Consistent with the lack of in vitro data, there are no published in vivo studies on the pharmacodynamic effects of this compound in animal models.

Efficacy Assessments in Disease-Relevant Animal Models (e.g., neuroinflammation, infection, oncology, metabolic disorders)

There is no information available from studies using disease-relevant animal models to assess the efficacy of this compound. Such studies are a critical step in the preclinical drug development pipeline to understand how a compound performs in a living organism and to gather initial evidence of its potential therapeutic utility.

For instance, in the context of neuroinflammation , the compound might be tested in models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) or Parkinson's disease. In oncology , its anti-tumor activity would be evaluated in xenograft or genetically engineered mouse models. For infectious diseases , its ability to clear pathogens would be assessed in relevant infection models. In the realm of metabolic disorders , models of diabetes or obesity would be used to evaluate its effects on glucose metabolism and body weight.

The table below illustrates the type of data that would be generated from such studies, which is currently unavailable for this compound.

| Disease Model | Species/Strain | Key Efficacy Endpoints Measured |

| Neuroinflammation | ||

| EAE | C57BL/6 mice | Clinical score, immune cell infiltration in CNS, cytokine levels |

| Oncology | ||

| Tumor Xenograft | Nude mice | Tumor volume, tumor weight, survival rate |

| Infection | ||

| Bacterial Sepsis | BALB/c mice | Bacterial load in organs, survival rate, inflammatory markers |

| Metabolic Disorders | ||

| db/db mice | db/db mice | Blood glucose levels, insulin (B600854) sensitivity, body weight |

Target Engagement Validation in Animal Tissues

Validating that a compound reaches and interacts with its intended molecular target in a living organism is a crucial aspect of pharmacodynamic studies. For this compound, there is no information regarding its molecular target or any studies validating target engagement in animal tissues.

Techniques to confirm target engagement in vivo could include:

Positron Emission Tomography (PET): Using a radiolabeled version of the compound to visualize its distribution and binding to the target in the body.

Immunohistochemistry or Western Blotting: To measure the levels or modification state of the target protein in tissues collected from treated animals.

Biomarker Analysis: Measuring a downstream biological marker that is known to change upon modulation of the target's activity.

Without this information, the in vivo mechanism of action and the confirmation that the compound can interact with its putative target in a complex biological system remain unverified.

Structure Activity Relationship Sar and Rational Ligand Design

Systematic Modification of the Pyridine (B92270) Moiety and its Impact on Biological Activity

The pyridine ring is a key structural feature in many biologically active compounds, serving as a versatile scaffold for molecular design. mdpi.comijnrd.org Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule. ijnrd.org Systematic modifications to this moiety in analogs of (2S,3R)-2-Pyridin-4-yloxan-3-amine have provided significant insights into the SAR.

Research into various pyridine derivatives has shown that both the position and the nature of substituents can dramatically alter biological activity. mdpi.comnih.gov For instance, introducing small electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., cyano, halo) at different positions on the pyridine ring can modulate the electronic distribution and basicity of the ring nitrogen. This, in turn, affects the strength of interactions with target proteins. Studies on other pyridine-containing compounds have demonstrated that such substitutions can lead to significant variations in inhibitory activity. nih.gov The antiproliferative activity of some pyridine derivatives, for example, is enhanced by the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups, while halogen atoms or bulky substituents can decrease activity. mdpi.com

The placement of the nitrogen atom within the aromatic ring is also crucial. Moving the nitrogen from position 4 to position 2 or 3 in the pyridine ring of the parent compound would likely alter the geometry required for optimal binding, potentially leading to a significant loss of potency.

Interactive Table 1: Hypothetical Impact of Pyridine Moiety Modifications on Biological Activity

| Modification | Position on Pyridine Ring | Rationale | Predicted Impact on Activity |

| Add Methyl (-CH3) | 2 | Steric hindrance near the linker | Decrease |

| Add Fluoro (-F) | 3 | Alters electronics, potential H-bond acceptor | Increase/Decrease |

| Add Cyano (-CN) | 2 or 6 | Strong electron-withdrawing group, potential for new interactions | Significant Change |

| Replace Pyridine with Pyrimidine | N/A | Introduces a second nitrogen, altering H-bonding and electronics | Significant Change |

| Replace Pyridine with Phenyl | N/A | Removes the key nitrogen H-bond acceptor | Decrease |

Exploration of Substituent Effects on the Oxane Ring

The oxane ring serves as a critical component of the scaffold, primarily influencing the compound's conformation and positioning the key interacting groups (the pyridine moiety and the amine group) in the correct three-dimensional orientation. Substituents on the oxane ring can impact several properties, including lipophilicity, metabolic stability, and conformational rigidity.

Introducing substituents can create additional contact points with the target protein, potentially increasing binding affinity. For example, adding a hydroxyl group could introduce a new hydrogen bond, while a small alkyl group might engage in favorable hydrophobic interactions. Conversely, bulky substituents could introduce steric clashes, disrupting the optimal binding pose and reducing activity. The position of substitution is paramount; modifications at positions 4, 5, or 6 of the oxane ring would have different stereoelectronic consequences.

Interactive Table 2: Hypothetical Substituent Effects on the Oxane Ring

| Substituent | Position on Oxane Ring | Rationale for Effect | Predicted Impact on Potency |

| Hydroxyl (-OH) | 5 | Potential for new hydrogen bond | Increase |

| Methyl (-CH3) | 4 | May create favorable hydrophobic interaction | Increase/Decrease |

| Fluoro (-F) | 4 | Modulates local electronics and lipophilicity | Increase/Decrease |

| Gem-dimethyl | 5 | Restricts ring conformation | Significant Change |

Role of the Amine Group in Ligand-Target Interactions

The primary amine group at the 3-position of the oxane ring is fundamental to the molecule's biological activity. Its ability to act as a hydrogen bond donor is crucial for anchoring the ligand within the active site of its target protein. nih.gov The lone pair of electrons on the nitrogen can also participate in important lone pair-π interactions. researchgate.net Given its basic nature, this amine group is likely protonated under physiological conditions, allowing it to form a strong ionic bond (a salt bridge) with an acidic residue, such as aspartate or glutamate, in the target's binding pocket.

Modifications to this group generally lead to a significant loss of potency. For example:

N-methylation: Adding a methyl group (secondary amine) may be tolerated, but adding a second (tertiary amine) could introduce steric hindrance and remove a crucial hydrogen bond donor.

N-acetylation: Converting the amine to an amide removes its basicity and ability to form a salt bridge, which would likely abolish activity.

These findings underscore that the primary amine is a critical pharmacophoric element, and its integrity is essential for high-affinity binding.

Interactive Table 3: Hypothetical Impact of Amine Group Modifications

| Modification | Resulting Functional Group | Effect on Interaction Potential | Predicted Impact on Activity |

| Mono-methylation | Secondary Amine | Reduces H-bond donors from 2 to 1 | Decrease |

| Di-methylation | Tertiary Amine | Removes H-bond donor capacity | Significant Decrease |

| Acetylation | Amide | Removes basicity and H-bond donation | Abolished |

| Replacement with Hydroxyl | Alcohol | Replaces H-bond donor/acceptor and removes charge | Significant Decrease |

Stereochemical Influence on Potency and Selectivity

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. The specific (2S,3R) configuration of the parent compound dictates the precise three-dimensional arrangement of the pyridine ring and the amine group. This specific orientation is critical for fitting into the asymmetric binding site of a protein, much like a key fits into a lock.

Any change to this stereochemistry would alter the spatial relationship between the key functional groups.

The (2R,3S)-enantiomer , being the mirror image, would be expected to have significantly lower, if any, activity, as its functional groups would be unable to align with the complementary interaction points in the target's binding site.

The (2S,3S) and (2R,3R)-diastereomers would present the pyridine and amine groups in completely different relative orientations. This would disrupt the established binding mode, likely leading to a dramatic loss of potency.

This high degree of stereochemical sensitivity is a strong indicator of a specific, well-defined binding interaction with a single biological target, which is a hallmark of potent and selective molecules.

Interactive Table 4: Hypothetical Influence of Stereoisomers on Biological Activity

| Stereoisomer | Configuration | Description | Predicted Relative Potency |

| (2S,3R) | trans | Active Isomer | 100% |

| (2R,3S) | trans | Enantiomer (mirror image) | <1% |

| (2S,3S) | cis | Diastereomer | <5% |

| (2R,3R) | cis | Diastereomer | <5% |

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to improve a compound's properties while maintaining or enhancing its biological activity. nih.govresearchgate.net These approaches involve replacing a functional group or an entire core structure with another that has similar physical or chemical properties. nih.gov

For this compound, several bioisosteric replacements could be explored:

Pyridine Moiety: The pyridine ring could be replaced with other five- or six-membered heterocycles like pyrimidine, pyrazine, or even a substituted phenyl ring to probe the importance of the nitrogen atom and its position. nih.gov

Oxane Ring: The oxane scaffold could be "hopped" to a different ring system, such as a piperidine, cyclopentane, or bicyclic structure like 2-oxabicyclo[2.2.2]octane. enamine.net This could improve synthetic accessibility or introduce novel intellectual property.

Amine Group: While the amine itself is critical, flanking groups could be altered. The nitrile group, for instance, is sometimes considered a bioisostere for carbonyls or halogens and can modulate physicochemical properties. researchgate.net

These strategies aim to discover new chemical scaffolds that retain the essential pharmacophoric features while offering improved drug-like properties. researchgate.net

Interactive Table 5: Potential Bioisosteric Replacements and Scaffold Hops

| Original Moiety | Bioisosteric Replacement | Rationale |

| Pyridine | Pyrimidine | Similar size, alters H-bonding pattern |

| Pyridine | 4-Fluorophenyl | Removes H-bond acceptor, maintains electronics |

| Oxane | Piperidine | Introduces a basic nitrogen, alters conformation |

| Oxane | Cyclopentane | Removes ring oxygen, increases lipophilicity |

| Ether Linkage | Thioether | Increases size and lipophilicity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.govmdpi.com For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict the potency of newly designed compounds before their synthesis. nih.govfrontiersin.org

The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices (e.g., Kappa shape indices).

Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), a mathematical equation is generated that links a combination of these descriptors to the observed biological activity (e.g., IC50). researchgate.net This model can then be used to prioritize the synthesis of new analogs that are predicted to have the highest activity, thereby accelerating the drug discovery process.

Interactive Table 6: Relevant Descriptors for a Hypothetical QSAR Model

| Descriptor Class | Example Descriptor | Property Measured | Potential Influence on Activity |

| Electronic | Partial charge on pyridine N | Hydrogen bond accepting strength | Correlates with binding affinity |

| Hydrophobic | LogP | Overall lipophilicity | Affects cell permeability and target engagement |

| Steric | Molecular Volume | Size and bulk of the molecule | Can negatively correlate if steric hindrance is an issue |

| Topological | Wiener Index | Molecular branching and compactness | Relates to overall molecular shape and fit in binding pocket |

In-Depth Computational Analysis of this compound: A Theoretical Exploration

Initial investigations into the chemical compound this compound reveal a notable absence of specific computational chemistry and molecular modeling studies in publicly accessible scientific literature. While research on pyridine derivatives is extensive, this particular stereoisomer has not been the specific subject of published computational analyses. Therefore, this article will outline the established computational methodologies that would be applied to elucidate its mechanistic properties, based on common practices in drug discovery and computational chemistry for analogous structures.

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights into the behavior of molecules at an atomic level. For a novel compound such as (2S,3R)-2-Pyridin-4-yloxan-3-amine, these techniques would be pivotal in predicting its interactions with biological targets, understanding its chemical properties, and guiding the design of more potent and specific analogues.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to identify potential biological targets and to understand the key interactions driving its binding affinity. The process would involve:

Target Identification and Preparation: Identifying a relevant biological target (e.g., an enzyme or receptor) implicated in a disease pathway. The three-dimensional structure of this target, typically obtained from protein databases, would be prepared by adding hydrogen atoms and assigning appropriate charges.

Ligand Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Docking and Scoring: A docking algorithm would then be used to fit the ligand into the binding site of the target in various orientations and conformations. A scoring function would estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

For instance, were this compound investigated as an inhibitor of a protein kinase, docking would reveal potential hydrogen bonds between the pyridine (B92270) nitrogen or the amine group and amino acid residues in the kinase's active site. The oxane ring's orientation would also be critical in establishing van der Waals contacts.

Table 1: Hypothetical Molecular Docking Results for this compound against a Generic Kinase Target

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 | ASP145, LYS72, GLU91 |

| Hydrogen Bonds | 3 | Amine with ASP145; Pyridine N with LYS72 |

| Hydrophobic Interactions | 5 | Oxane ring with VAL57, LEU132 |

Following molecular docking, Molecular Dynamics (MD) simulations would be performed to study the stability of the predicted ligand-target complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior. This would allow researchers to:

Assess the stability of the binding pose obtained from docking.

Observe conformational changes in both the ligand and the target upon binding.

Calculate the binding free energy with higher accuracy, accounting for solvent effects and entropic contributions.

Quantum Mechanical (QM) calculations would be utilized to investigate the electronic properties of this compound. These methods, based on the principles of quantum mechanics, can provide highly accurate information about:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Electrostatic Potential: The distribution of charge on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions.

Reaction Mechanisms: QM calculations can be used to model reaction pathways and determine activation energies, providing insights into the molecule's metabolic fate.

The this compound scaffold could serve as a starting point in a Fragment-Based Drug Discovery (FBDD) campaign. researchgate.net FBDD involves screening small chemical fragments for weak binding to a target, and then growing or linking these fragments to create a more potent lead compound. researchgate.net The pyridin-4-yloxan moiety could be considered a fragment that, if shown to bind to a target, could be elaborated upon by synthetic chemists to improve its affinity and other properties.

In silico screening, or virtual screening, would be a cost-effective method to explore a vast chemical space for analogues of this compound with potentially improved properties. This would involve:

Library Design: Creating a virtual library of compounds by modifying the parent scaffold (e.g., by adding different substituents to the pyridine ring or modifying the oxane structure).

High-Throughput Docking: Docking this virtual library against the target of interest to identify promising candidates.

Filtering: Applying filters based on predicted drug-like properties (such as Lipinski's rule of five) to narrow down the list of potential hits for synthesis and experimental testing.

Computational models are widely used to predict the ADME properties of drug candidates, helping to identify potential liabilities early in the discovery process. researchgate.net For this compound, various in silico tools would be used to predict properties such as:

Aqueous Solubility: A critical factor for oral absorption.

LogP: A measure of lipophilicity, which influences membrane permeability and metabolic stability.

Blood-Brain Barrier Permeability: Important for drugs targeting the central nervous system.

Cytochrome P450 Inhibition: To assess the potential for drug-drug interactions.

Table 2: Predicted ADME Properties for this compound (Illustrative)

| Property | Predicted Value | Interpretation |

| LogP | 2.1 | Good membrane permeability |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Chiral Purity Assessment and Isolation of Diastereomers

The biological activity of chiral molecules is often stereospecific. Therefore, the precise control and analysis of stereoisomeric purity are paramount. (2S,3R)-2-Pyridin-4-yloxan-3-amine has two chiral centers, meaning it can exist as four possible stereoisomers: two pairs of enantiomers ((2S,3R)/(2R,3S) and (2S,3S)/(2R,3R)). These non-enantiomeric pairs are diastereomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for both the analytical quantification of chiral purity and the preparative isolation of these stereoisomers. csfarmacie.czsigmaaldrich.com

For the separation of amine-containing compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective. researchgate.netyakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for each stereoisomer.

Method development would involve screening various polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) under different mobile phase conditions. chromatographyonline.com Normal-phase (using hexane/alcohol mixtures) or polar organic modes (using acetonitrile/methanol) are typically employed. chromatographyonline.com For basic compounds like this amine, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing. chromatographyonline.com Conversely, acidic additives may be used for acidic compounds. The resolution of all four stereoisomers would be the goal, allowing for the accurate determination of the enantiomeric excess (ee) of the desired (2S,3R) isomer and the diastereomeric excess (de).

Table 1: Hypothetical Chiral HPLC Separation of 2-Pyridin-4-yloxan-3-amine Stereoisomers

| Stereoisomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

| (2R,3R) | 8.5 | 0.5 | - |

| (2S,3S) | 9.8 | 0.5 | 2.1 |

| (2R,3S) | 11.2 | 1.0 | 2.3 |

| (2S,3R) | 13.1 | 98.0 | 3.0 |

| Illustrative data based on a hypothetical chiral HPLC method. |

Mass Spectrometry-Based Approaches for Metabolite Identification and In Vivo Quantification (excluding human data)

Understanding the metabolic fate of a compound is a cornerstone of drug discovery and development. Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the premier tool for identifying and quantifying metabolites in biological matrices from preclinical animal studies. nih.govnih.gov Following administration of this compound to an animal model, such as a rat or dog, samples of plasma, urine, and feces would be collected. nih.govinchem.org

Metabolites are typically identified through a process of "metabolite profiling." Samples are analyzed by high-resolution LC-MS to detect all potential drug-related material. The mass spectrometer can identify potential metabolites by searching for masses corresponding to predicted metabolic transformations. Common biotransformation pathways for a molecule like this compound include:

Oxidation: N-oxidation of the pyridine (B92270) ring, hydroxylation of the pyridine or oxane rings.

N-Dealkylation or Oxidation of the amine group.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites. nih.gov

The structure of these potential metabolites is then confirmed by comparing their MS/MS fragmentation patterns with that of the parent compound. For quantitative analysis, a stable isotope-labeled version of the compound can be used as an internal standard.

Table 2: Hypothetical Metabolites of this compound in a Rat Model

| Compound | Formula | [M+H]⁺ (m/z) | Proposed Biotransformation |

| Parent | C₁₀H₁₃N₃O | 192.1131 | - |

| M1 | C₁₀H₁₃N₃O₂ | 208.1080 | Pyridine N-Oxide |

| M2 | C₁₀H₁₃N₃O₂ | 208.1080 | Ring Hydroxylation |

| M3 | C₁₆H₂₁N₃O₈ | 384.1405 | Glucuronide of M2 |

| Illustrative data showing predicted exact masses for the protonated molecules. |

Real-time Monitoring of Chemical Reactions and Biotransformations

Process Analytical Technology (PAT) provides tools for the real-time monitoring of chemical reactions, aiming to improve understanding, control, and efficiency of synthetic processes. numberanalytics.commt.com For the synthesis of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy (ReactIR®) or mass spectrometry can be employed. katsura-chemical.co.jp

For instance, in a key synthetic step like a Buchwald-Hartwig amination to form the C-N bond, an in-situ probe could continuously monitor the reaction mixture. rsc.orgrsc.org FTIR spectroscopy could track the disappearance of a reactant's characteristic peak (e.g., a C-Br stretch) and the appearance of a product's peak (e.g., an N-H bend). This allows for precise determination of reaction endpoints, identification of intermediates, and optimization of reaction parameters like temperature and catalyst loading, ultimately leading to improved yield and purity. katsura-chemical.co.jp This real-time data is crucial for developing a robust and scalable manufacturing process. mt.com

Table 3: Hypothetical Real-time Monitoring of a Synthesis Step

| Time (min) | Reactant A Conc. (mol/L) | Product B Conc. (mol/L) | Reaction Progress (%) |

| 0 | 1.00 | 0.00 | 0 |

| 15 | 0.65 | 0.35 | 35 |

| 30 | 0.32 | 0.68 | 68 |

| 60 | 0.05 | 0.95 | 95 |

| 90 | <0.01 | >0.99 | >99 |

| Illustrative data from a hypothetical reaction monitored by in-situ spectroscopy. |

Microfluidic and High-Throughput Screening Platforms for Biological Activity Assessment

To investigate the biological activity of this compound, high-throughput screening (HTS) and microfluidic platforms are indispensable. mdpi.com These technologies allow for the rapid testing of the compound against a large number of biological targets, such as enzymes or receptors, in a cost-effective and miniaturized format. researchgate.netbohrium.com

Given that many kinase inhibitors feature a pyridine scaffold, a plausible HTS campaign for this compound would involve screening it against a panel of human kinases to identify potential inhibitory activity. nih.govacs.org HTS assays are typically performed in microtiter plates (e.g., 384- or 1536-well formats) and use a luminescence- or fluorescence-based readout to measure enzyme activity. researchgate.net Compounds that show significant inhibition in an initial single-concentration screen are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Microfluidic devices offer further advantages, including significantly lower reagent consumption and the ability to perform complex assays, such as enzyme kinetics and inhibition studies, in a highly controlled environment. researchgate.netutoronto.ca

Table 4: Hypothetical High-Throughput Kinase Screening Results for this compound

| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) |

| Kinase A | 92 | 85 |

| Kinase B | 8 | >10,000 |

| Kinase C | 75 | 450 |

| Kinase D | 12 | >10,000 |

| Kinase E | 88 | 120 |

| Illustrative data from a hypothetical primary screen and subsequent IC₅₀ determination for active compounds. |

Future Research Directions and Translational Perspectives in Preclinical Science

Development of Novel Synthetic Routes to Access Complex Analogues

The advancement of (2S,3R)-2-Pyridin-4-yloxan-3-amine as a lead scaffold is contingent upon the development of robust and flexible synthetic methodologies. Current access to such compounds is often through multi-step sequences, but future research will likely focus on more efficient and divergent strategies to generate a wide array of complex analogues for structure-activity relationship (SAR) studies.

A key area of development is the application of modern C-H activation strategies. Research on related scaffolds, such as pyrrolidine (B122466) analogues, has demonstrated the power of palladium-catalyzed C(sp³)-H activation to introduce aryl groups with high efficiency and stereoselectivity nih.gov. Applying similar late-stage functionalization techniques to the oxane ring of this compound could rapidly provide access to derivatives with diverse substituents, which would otherwise be synthetically challenging.

Furthermore, leveraging stereoselective methods will be crucial. Syntheses starting from chiral pool materials, such as specific carbohydrates or amino acids, or employing asymmetric catalysis, could ensure precise control over the stereochemistry at the C2 and C3 positions, which is critical for biological activity. For instance, syntheses of related amino alcohol derivatives have been successfully achieved starting from materials like (2S,3S)-Boc-phenylalanine epoxide to control the stereochemical outcome nih.gov.

| Synthetic Strategy | Description | Potential Advantage | Relevant Precedent |

| Late-Stage C-H Activation | Direct functionalization of C-H bonds on the oxane or pyridine (B92270) ring using transition metal catalysis (e.g., Palladium, Rhodium). | Rapid diversification of the core scaffold without de novo synthesis; improved synthetic efficiency. | Synthesis of complex pyrrolidine analogues via Pd-catalyzed C(sp³)-H arylation nih.gov. |

| Asymmetric Catalysis | Use of chiral catalysts to set the stereocenters at C2 and C3 during ring formation or functionalization steps. | High enantiomeric and diastereomeric purity; avoids chiral resolution steps. | Cobalt-catalysed cyclization reactions have been used to create related heterocyclic systems nih.gov. |

| Chiral Pool Synthesis | Starting from readily available, enantiopure natural products (e.g., sugars, amino acids) to build the scaffold. | Predictable stereochemical outcome based on the starting material. | Use of (2S,3S)-Boc-phenylalanine epoxide for synthesizing stereodefined amino alcohol derivatives nih.gov. |

Expanding the Scope of Biological Targets and Disease Indications

The pyridin-oxane motif is present in molecules targeting a wide range of biological systems. The structural similarity of this compound to other bioactive heterocyclic compounds suggests it could be explored for various therapeutic applications beyond a single target class.

Initial investigations could focus on targets where related scaffolds have shown activity. For example, pyridine and pyrrolopyridine derivatives are known to possess a broad spectrum of pharmacological properties, including acting as kinase inhibitors and having applications in oncology and immunology nih.gov. Specifically, kinases such as TBK1 and IKKε, which are implicated in obesity and inflammatory diseases, have been successfully targeted by chromeno-pyridine derivatives, suggesting that the pyridinyloxane core could be adapted for similar targets nih.gov.

Moreover, the amine and ether functionalities, arranged with specific stereochemistry, are classic pharmacophores for interacting with G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS). Serotonin receptors, like the 5-HT2C receptor, are known to bind ligands containing heterocyclic cores nih.gov. A systematic screening of this compound and its future analogues against a panel of CNS receptors could uncover novel activities for neurological and psychiatric disorders. The antimycobacterial activity noted in related amino alcohol sulfonamide derivatives also suggests a potential, albeit less explored, avenue in infectious diseases nih.gov.

| Potential Target Class | Rationale / Related Scaffolds | Potential Disease Indication |

| Protein Kinases | Chromeno[2,3-b]pyridine derivatives inhibit TBK1/IKKε nih.gov. Pyrrolopyridines show kinase inhibitory activity nih.gov. | Obesity, Inflammation, Cancer. |

| GPCRs / Ion Channels | Heterocyclic cores are common in CNS-active ligands. Isoindolone derivatives target 5-HT2C receptors nih.gov. | Depression, Anxiety, Neuropathic Pain. |

| Bacterial Enzymes | Related amino alcohol derivatives show antimycobacterial properties nih.gov. | Tuberculosis and other infectious diseases. |

Integration of Advanced Imaging Techniques for In Vivo Mechanistic Studies

To understand how this compound or its analogues function within a living system, advanced imaging techniques are indispensable. These methods allow for real-time, non-invasive visualization of drug distribution, target engagement, and downstream physiological effects.

One of the most powerful techniques is Positron Emission Tomography (PET). By labeling a derivative of the scaffold with a positron-emitting isotope, such as Carbon-11 or Fluorine-18, researchers can quantitatively map its biodistribution and binding to a specific target in the brain or peripheral tissues. For example, PET radioligands based on isoindolone structures have been successfully used to image 5-HT2C receptors in non-human primates, demonstrating high brain uptake and specific binding nih.gov. Similarly, developing a radiolabeled version of a high-affinity this compound analogue could provide crucial in vivo data on its pharmacokinetic and pharmacodynamic properties.

Intravital fluorescence microscopy is another valuable tool, particularly for studying drug delivery and cellular-level interactions. A fluorescently tagged version of the compound could be synthesized, allowing for direct visualization of its accumulation in target tissues and its interaction with specific cell types nih.gov. This can be particularly insightful for understanding blood-brain barrier penetration or engagement with targets in peripheral organs mdpi.com.

Challenges and Opportunities in Bridging In Vitro to In Vivo Translational Research

A significant hurdle in preclinical drug development is the translation of promising in vitro results into in vivo efficacy. The this compound scaffold, like any new chemical entity, will face these challenges.

Challenges:

Pharmacokinetics and Metabolism: In vitro potency in an enzyme or cell assay does not guarantee that the compound will reach its target in vivo. It may be rapidly metabolized (e.g., by liver enzymes), poorly absorbed, or unable to cross critical biological barriers like the blood-brain barrier.

Off-Target Effects: A compound that is highly selective in vitro may interact with unintended targets in a complex biological system, leading to unexpected side effects or a different efficacy profile.

Mismatch in Models: The cellular environment in a plastic dish is vastly different from that in a living organism. The three-dimensional tissue architecture, cell-cell communication, and immune responses present in vivo can profoundly alter a compound's activity.

Opportunities:

Early ADME Profiling: Integrating early-stage absorption, distribution, metabolism, and excretion (ADME) assays can help select analogues with more favorable drug-like properties for in vivo testing.

Systems Biology Approaches: Utilizing proteomics and transcriptomics to analyze the effects of a compound on cells can provide a broader picture of its biological impact, potentially predicting off-target effects before moving into animal models.

Physiologically Based Pharmacokinetic (PBPK) Modeling: Computational modeling can simulate the in vivo fate of a compound based on its in vitro properties, helping to optimize dosing regimens and predict potential liabilities.

Potential as a Modular Scaffold for Chemical Biology Probes and Tools

The structure of this compound makes it an excellent candidate for development as a modular chemical biology probe. Its designation as a "versatile small molecule scaffold" highlights this potential biosynth.com. The primary amine handle provides a convenient point for chemical modification without altering the core recognition elements (the pyridin-oxane portion).

This modularity allows for the attachment of various functional groups to create sophisticated research tools:

Affinity-Based Probes: The amine can be acylated with a tag (e.g., biotin (B1667282) for pulldown experiments or a fluorophore for imaging) to identify the protein binding partners of the scaffold.

Photo-Affinity Labels: Incorporating a photoreactive group (e.g., a diazirine) would allow for the formation of a covalent bond between the probe and its biological target upon UV irradiation, enabling unambiguous target identification.

Drug Conjugates: The amine serves as a handle for creating bifunctional molecules. For instance, it could be linked to a payload, such as a cytotoxic agent, to create a targeted drug conjugate, or attached to a degrader moiety to create a PROTAC (Proteolysis-Targeting Chimera) if a suitable E3 ligase-binding analogue is developed. The principles of using linkers to connect molecules for targeted delivery are well-established google.com.

By developing the this compound scaffold into a suite of chemical tools, the scientific community can more effectively dissect the biological pathways it modulates, accelerating its journey from a chemical curiosity to a valuable asset in preclinical research.

Q & A

Q. What are the key considerations for synthesizing (2S,3R)-2-Pyridin-4-yloxan-3-amine with high enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity, focus on:

- Chiral catalysts : Use enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to control stereochemistry during cyclization or amination steps.

- Reaction optimization : Adjust solvent polarity, temperature, and reaction time to minimize racemization. For example, low-temperature conditions can stabilize intermediates.

- Purification techniques : Employ chiral chromatography (e.g., HPLC with chiral stationary phases) or crystallization to separate enantiomers .

- Validation : Confirm purity via optical rotation measurements and chiral NMR analysis using shift reagents .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer: Use a multi-technique approach:

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis.

- NMR spectroscopy : Compare coupling constants (e.g., ) and NOE correlations to verify spatial arrangement.

- Chiral HPLC : Cross-validate against known standards, as chromatographic retention times are sensitive to stereochemistry .

- Computational modeling : Compare experimental data (e.g., optical rotation) with DFT-calculated values .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency response : Follow GHS guidelines (H410) for aquatic toxicity, including containment to prevent environmental release .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic ecosystems?

Methodological Answer: Adopt a tiered approach:

- Laboratory studies : Measure hydrolysis rates, photolysis stability, and biodegradability under controlled conditions (e.g., OECD 301F biodegradation test).

- Field simulations : Use randomized block designs (split-plot or split-split-plot) to evaluate partitioning in water, sediment, and biota .

- Ecotoxicology : Assess acute/chronic toxicity across trophic levels (e.g., algae, daphnia, fish) using OECD 201-203 protocols.

- Modeling : Predict long-term distribution via fugacity models or QSAR-based environmental persistence scores .

Q. How can computational chemistry predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., enzymes or receptors) to identify binding affinities and key interactions (hydrogen bonds, π-π stacking).

- MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales.

- QSAR modeling : Corrogate substituent effects (e.g., pyridinyl vs. phenyl groups) with bioactivity data from analogs .

- Validation : Cross-check predictions with in vitro assays (e.g., IC measurements) to refine models .

Q. What methodologies resolve discrepancies in reported pharmacological data for this compound?

Methodological Answer:

- Comparative analysis : Replicate studies under identical conditions (e.g., cell lines, assay protocols) to isolate variables.

- Meta-analysis : Statistically aggregate data from multiple sources to identify outliers or trends.

- Advanced analytics : Use LC-MS/MS to verify compound integrity and rule out degradation artifacts.

- Collaborative validation : Share samples with independent labs for blinded retesting .

Q. What strategies enable impurity profiling of this compound during synthesis?

Methodological Answer:

- Chromatographic separation : Use reversed-phase HPLC with gradient elution or UPLC-MS for high-resolution impurity detection.

- Epimer monitoring : Adjust chromatographic conditions (e.g., pH, column temperature) to resolve co-eluting stereoisomers .

- Reference standards : Synthesize and characterize known impurities (e.g., des-amino byproducts) for spiking experiments.

- Stability studies : Track impurity formation under stress conditions (heat, light, humidity) .

Q. How can AI-driven approaches optimize reaction conditions for this compound synthesis?

Methodological Answer:

- Machine learning (ML) : Train models on historical reaction data (yield, enantiomeric excess) to predict optimal catalysts, solvents, and temperatures.

- Active learning loops : Iteratively refine models using feedback from high-throughput experimentation (HTE).

- Parameter prioritization : Use SHAP values or feature importance rankings to identify critical variables (e.g., catalyst loading).

- Validation : Compare AI-predicted conditions with manual optimization results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.